N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring, combined with an oxazole ring, makes it a compound of significant interest in medicinal chemistry and other scientific research areas.
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function.
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT by CTPB affects the acetylation of histones , a key process in the regulation of gene expression . This can influence various biochemical pathways, depending on the specific genes that are upregulated or downregulated as a result of changes in histone acetylation.
Result of Action
The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various molecular and cellular effects depending on the specific genes involved . For instance, in the context of analgesics, certain derivatives of the compound have been shown to display potent analgesic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to activate HAT activity, for example, makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c1-3-11-12(7(2)22-20-11)13(21)19-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRADPVOGMZTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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